9-(4-chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of pyrimidines and purines. This compound features a unique structure that integrates both pyrimidine and purine moieties, making it of significant interest in medicinal chemistry and drug development. The presence of a chlorophenyl group and an ethyl substituent enhances its potential biological activity.
The compound has been synthesized and characterized in various studies, with its structural properties detailed in chemical databases and research articles focusing on pyrimidine derivatives. It is often referenced in the context of pharmaceutical research due to its potential therapeutic applications.
This compound can be classified as:
The synthesis of 9-(4-chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step synthetic pathways. Common methods include:
Technical details often involve using specific reagents such as acetic acid or base catalysts to facilitate reactions while maintaining high yields.
The synthetic pathway may involve:
The molecular formula is , with a molecular weight of approximately 348.81 g/mol. Key bond angles and lengths are typically determined through X-ray crystallography or computational modeling.
This compound can participate in various chemical reactions due to its functional groups:
Reactions are often carried out under controlled conditions (temperature, pressure) to optimize yield and selectivity. Analytical techniques such as High Performance Liquid Chromatography (HPLC) are employed to monitor reactions.
The mechanism of action for compounds like 9-(4-chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves:
Research indicates that similar compounds may exhibit activity against certain cancer cell lines or microbial pathogens due to their ability to interfere with nucleic acid synthesis or protein function.
Relevant data from spectral analyses (IR and NMR) provide insights into functional group characteristics and molecular interactions.
This compound has potential applications in:
The core tetrahydropyrimido[2,1-f]purine framework necessitates convergent synthetic routes, typically initiating from preformed pyrimidine or purine precursors. A prevalent strategy involves constructing the pyrimidine ring first, followed by annulation to form the fused imidazole component characteristic of purine systems. This approach benefits from the commercial availability of functionalized uracil derivatives as starting materials. Key steps include:
Carbocyclic nucleoside scaffolds offer enhanced stability compared to ribose-based analogs by replacing the furanose oxygen with a methylene group, converting the glycosidic bond from a labile hemiaminal to a robust tertiary amine linkage. This modification prevents glycosidic bond cleavage and migration under acidic or basic conditions, a significant advantage observed in related pyrimido-purine systems [1].
The strategic incorporation of the 3-ethyl and 9-(4-chlorophenyl) substituents demands precise optimization of condensation and cyclization protocols. Each position requires tailored methodologies:
Table 1: Comparative Analysis of Cyclization Methods for Imidazole Ring Closure in Pyrimido[2,1-f]purines
Cyclizing Agent | Conditions | Yield Range (%) | Key Advantages | Limitations |
---|---|---|---|---|
Chloroacetaldehyde | 80-100°C, DMF, 12-24 h | 35-55 | Direct, fewer steps | Low yields, polymerization side reactions |
Triethyl Orthoformate | Reflux, Toluene, 6-8 h | 50-65 | Higher yields, good regiocontrol | Requires acidic catalysts |
1,2-Dichloroethyl Ethyl Ether | 60-80°C, Dioxane, 8-16 h | 40-60 | Better solubility, reduced decomposition | Higher cost, requires anhydrous conditions |
The choice of cyclization agent significantly impacts overall yield and purity. Triethyl orthoformate generally provides superior results for the final ring closure, facilitating the formation of the imidazole ring while minimizing epimerization at chiral centers within the carbocyclic moiety [1] [4]. Subsequent deprotection steps (e.g., acidic removal of isopropylidene groups or basic hydrolysis of acetates) furnish the final compound.
Transitioning from laboratory-scale synthesis (milligrams to grams) to industrial production (kilograms) of 9-(4-chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione presents significant hurdles:
Table 2: Key Scalability Challenges and Mitigation Strategies
Challenge | Impact on Scale-Up | Mitigation Strategies | Residual Risk |
---|---|---|---|
Final Product Crystallization | Low yields, inconsistent purity, amorphous solids | High-throughput solvent screening, controlled crash crystallization | Polymorph control, solvent disposal |
N-Regioselective Alkylation | Isomeric impurities requiring costly purification | Phase-transfer catalysis, kinetic control via slow addition | Residual isomers impacting bioactivity |
High-Temp Amination | Decomposition, tar formation, extended cycle times | Flow reactor technology, alternative activating groups (e.g., mesylate vs bromide) | Reactor fouling, catalyst leaching |
Palladium Removal | API rejection due to metal specs | Dedicated scavenger columns, tandem crystallization steps | Increased COGs, process complexity |
Hybrid molecules incorporating complex purine-pyrimidine scaffolds inherently face greater process development hurdles than simpler heterocycles due to their multiple reactive sites and polar functional groups, impacting cost of goods (COGs) and viable production routes [4].
While the core synthesis of this specific derivative primarily relies on SN₂ displacement for aryl introduction, Pd-catalyzed cross-coupling offers a powerful alternative for installing diverse aryl groups at various positions on the pyrimido[2,1-f]purine scaffold. Understanding these mechanisms is crucial for analog synthesis:
For coupling directly to the fused heterocyclic core (e.g., at C7 or C8 if halogenated), careful protection of the uracil-like carbonyls and ring nitrogens is essential to prevent catalyst poisoning or undesired side reactions. Trialkylsilyl or benzyl groups are common choices [3] [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1